Cas no 1707585-92-9 (6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine)

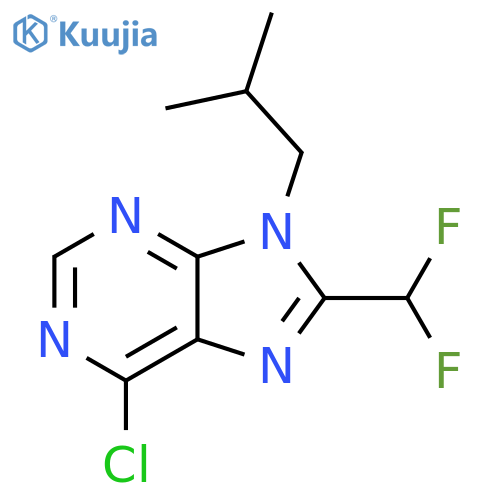

1707585-92-9 structure

商品名:6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine

- 9H-Purine, 6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)-

- 6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)-9H-purine

- 1707585-92-9

- 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine

- A907495

-

- インチ: 1S/C10H11ClF2N4/c1-5(2)3-17-9-6(7(11)14-4-15-9)16-10(17)8(12)13/h4-5,8H,3H2,1-2H3

- InChIKey: PMMARBIDWQVKHE-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=NC=NC=2Cl)N(CC(C)C)C=1C(F)F

計算された属性

- せいみつぶんしりょう: 260.0640304g/mol

- どういたいしつりょう: 260.0640304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM230984-1g |

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |

1707585-92-9 | 97% | 1g |

$510 | 2023-02-17 | |

| Ambeed | A148558-1g |

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |

1707585-92-9 | 97% | 1g |

$515.0 | 2024-04-23 | |

| Chemenu | CM230984-1g |

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |

1707585-92-9 | 97% | 1g |

$482 | 2021-08-04 | |

| Chemenu | CM230984-5g |

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |

1707585-92-9 | 97% | 5g |

$1094 | 2021-08-04 | |

| Chemenu | CM230984-10g |

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine |

1707585-92-9 | 97% | 10g |

$1533 | 2021-08-04 |

6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine 関連文献

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1707585-92-9 (6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1707585-92-9)6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine

清らかである:99%

はかる:1g

価格 ($):464.0